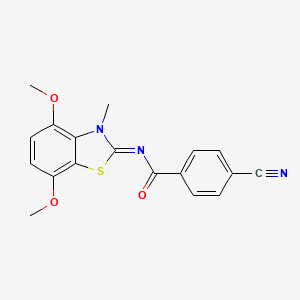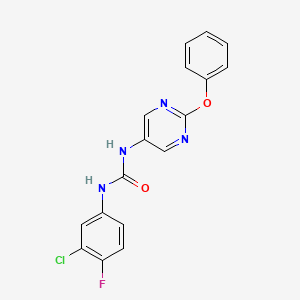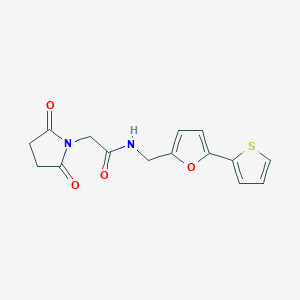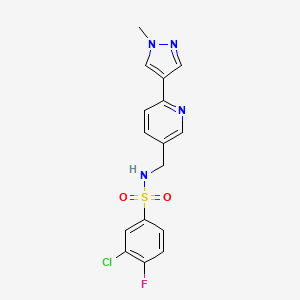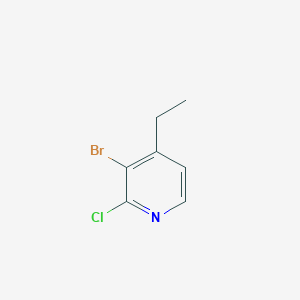![molecular formula C22H23N3O2S B2994772 6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097882-89-6](/img/structure/B2994772.png)
6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a thiophene ring, a piperidine ring, and a pyridazinone ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its potential biological activity .Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized a range of pyridazine derivatives, including those structurally related to the specified compound, exploring their analgesic, anti-inflammatory, antimicrobial, and antiparkinsonian activities. For example, Demchenko et al. (2015) synthesized novel thiazolo[4,5-d]pyridazinones, evaluating their analgesic and anti-inflammatory activities, showcasing the potential of such compounds in developing new therapeutic agents (Demchenko et al., 2015). Similarly, Amr et al. (2008) prepared substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, revealing significant analgesic and antiparkinsonian activities comparable to established drugs (Amr et al., 2008).
Antimicrobial and Anticancer Properties
Further investigations have identified antimicrobial and anticancer properties among these compounds. Faty et al. (2010) synthesized spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, which showed notable antibacterial and antifungal activities (Faty et al., 2010). Elewa et al. (2021) further contributed to this field by synthesizing pyridine derivatives demonstrating both antibacterial and antitumor activities, indicating the broad-spectrum potential of such chemical frameworks (Elewa et al., 2021).
Molecular Docking and In Vitro Screening
In addition to their biological activities, these compounds have been subject to in silico molecular docking studies to predict their binding affinities towards various biological targets. Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating their antimicrobial and antioxidant activity, which underscores the utility of computational methods in guiding the development of compounds with desired biological properties (Flefel et al., 2018).
Patent Reflections and Market Analysis
The scope of research also extends into the examination of patents and market analysis to understand the commercial potential of these compounds. Habernickel (2002) reviewed patents related to pyridazinone compounds, highlighting their diverse pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, illustrating the compounds' significance in pharmaceutical development (Habernickel, 2002).
Future Directions
Given the complexity of this compound and the potential biological activities of similar compounds, it could be a promising area for future research. Studies could focus on synthesizing the compound, characterizing its physical and chemical properties, determining its biological activity, and assessing its safety .
properties
IUPAC Name |
6-phenyl-2-[[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21-7-6-20(19-4-2-1-3-5-19)23-25(21)15-17-8-11-24(12-9-17)22(27)14-18-10-13-28-16-18/h1-7,10,13,16-17H,8-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEQCGUDXVZQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

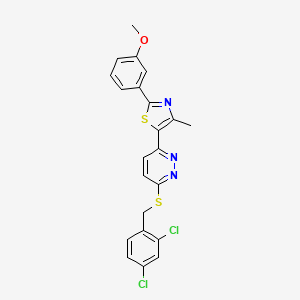
![3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2994690.png)
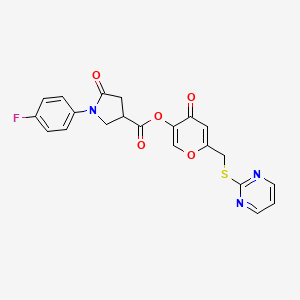
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2994693.png)

